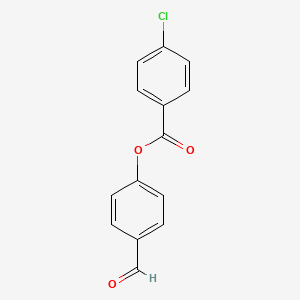

4-Formylphenyl 4-chlorobenzoate

Beschreibung

BenchChem offers high-quality 4-Formylphenyl 4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylphenyl 4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-formylphenyl) 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSDBATZVOQQQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 4-Formylphenyl 4-chlorobenzoate (CAS 108577-34-0)

[1]

Executive Summary

4-Formylphenyl 4-chlorobenzoate (CAS 108577-34-0) is a functionalized aromatic ester serving as a critical intermediate in medicinal chemistry and materials science. Structurally, it comprises a 4-chlorobenzoyl moiety linked to a 4-hydroxybenzaldehyde core. This "rod-like" (calamitic) architecture imparts dual utility:

-

Medicinal Chemistry: It acts as a pharmacophore scaffold for synthesizing imidazole-based lactate dehydrogenase (LDH) inhibitors and potential COX-2 antagonists. The reactive aldehyde group allows for rapid diversification via Schiff base formation or Knoevenagel condensations.

-

Materials Science: The molecule functions as a mesogenic core. Its rigid ester linkage and para-substitution pattern are characteristic of thermotropic liquid crystals, making it a valuable precursor for tuning phase transition temperatures in optical materials.

Chemical & Physical Profile

Identity & Physiochemical Properties

| Property | Data |

| CAS Number | 108577-34-0 |

| IUPAC Name | 4-Formylphenyl 4-chlorobenzoate |

| Molecular Formula | C₁₄H₉ClO₃ |

| Molecular Weight | 260.67 g/mol |

| SMILES | C1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)Cl)C=O |

| Appearance | White to light yellow crystalline solid |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in water |

| LogP (Predicted) | ~3.37 |

| H-Bond Acceptors | 3 |

Synthetic Pathways & Protocols

The synthesis of 4-formylphenyl 4-chlorobenzoate relies on the esterification of 4-hydroxybenzaldehyde with a 4-chlorobenzoic acid derivative. Two primary methodologies are recommended based on scale and available reagents.

Method A: Acyl Chloride Coupling (Standard Scale)

Best for gram-scale synthesis with high atom economy.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Protocol:

-

Preparation: Dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (N₂).

-

Base Addition: Add Triethylamine (12 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 4-chlorobenzoyl chloride (11 mmol) in DCM (10 mL) over 20 minutes. The exothermic reaction requires temperature control to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove amine), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol or Hexane/Ethyl Acetate.

Method B: Steglich Esterification (Mild Conditions)

Best for sensitive substrates or when the acid chloride is unavailable.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

4-Chlorobenzoic acid (1.0 eq)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

DMAP (4-Dimethylaminopyridine) (Catalytic, 0.1 eq)

-

Solvent: DCM

Protocol:

-

Dissolve 4-hydroxybenzaldehyde, 4-chlorobenzoic acid, and DMAP in DCM.

-

Cool to 0°C. Add DCC dissolved in DCM dropwise.

-

Stir at 0°C for 1 hour, then at room temperature overnight (12–24h).

-

Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.

-

Workup: Wash filtrate with dilute acid and base as in Method A.

Visualization: Synthetic Logic Flow

Figure 1: Dual synthetic pathways. Method A (via Acid Chloride) is preferred for yield; Method B (Steglich) is preferred for mildness.

Structural Characterization

Verification of the product requires confirming the presence of both the ester linkage and the aldehyde terminal.

| Technique | Diagnostic Signal | Assignment |

| FTIR | 1735–1745 cm⁻¹ | C=O Stretch (Ester) |

| 1690–1700 cm⁻¹ | C=O Stretch (Aldehyde) | |

| 1070–1080 cm⁻¹ | C-O-C Stretch | |

| ¹H NMR (DMSO-d₆) | ~10.0 ppm (s, 1H) | Aldehyde proton (-CHO) |

| 8.1–8.2 ppm (d, 2H) | Aromatic protons (ortho to ester carbonyl) | |

| 7.8–8.0 ppm (m, 4H) | Aromatic protons (overlapping) | |

| 7.4–7.5 ppm (d, 2H) | Aromatic protons (ortho to aldehyde) | |

| ¹³C NMR | ~191 ppm | Aldehyde Carbonyl |

| ~164 ppm | Ester Carbonyl |

Applications in Research & Development

A. Medicinal Chemistry: Prodrugs & Inhibitors

The 4-formylphenyl 4-chlorobenzoate structure is a versatile "linker-scaffold."[1]

-

LDH Inhibition: Recent studies utilize this scaffold to synthesize imidazole derivatives (via condensation with benzil and ammonium acetate). These derivatives target Lactate Dehydrogenase A (LDHA), a key enzyme in the Warburg effect observed in cancer cells. The chlorophenyl group occupies hydrophobic pockets in the enzyme active site (e.g., near Val 240), while the ester linkage provides hydrogen bonding capability (Arg 168).

-

COX-2 Inhibition: Analogous esters (e.g., vanillin derivatives) have shown selectivity for COX-2.[2] The 4-chloro substituent enhances lipophilicity, potentially improving membrane permeability and binding affinity.

B. Materials Science: Liquid Crystals

This molecule is a classic Calamitic Mesogen (rod-like).

-

Structural Logic: The rigid central ester group + two phenyl rings provide the "hard core" necessary for anisotropic alignment.

-

Dipole Engineering: The terminal Chloro (electron-withdrawing) and Formyl (polar, reactive) groups create a longitudinal dipole moment, essential for responsiveness to electric fields in liquid crystal displays (LCDs).

-

Phase Behavior: While the pure compound has a high melting point, it is often used as a dopant or component in mixtures to adjust the Nematic-Isotropic transition temperature (

).

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Functional decomposition of the molecule highlighting its dual role in drug design and materials engineering.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8°C (Refrigerator). The aldehyde group is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Keep under inert gas (Argon/Nitrogen) for long-term storage.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood, especially when handling the acid chloride precursor.

References

-

Synthesis & LDH Inhibition: Al-Azzawi, A. M., & Hamd, A. (2021).[1] Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings.

-

Structural Analogs & Crystallography: Gowda, B. T., et al. (2007).[3] 4-Methylphenyl 4-chlorobenzoate.[4] Acta Crystallographica Section E.

-

Liquid Crystal Properties (General Class): TCI Chemicals. Liquid Crystal Materials: Calamitic Mesogens.

-

Chemical Property Data: PubChem. Phenyl 4-chlorobenzoate Derivative Data.

Technical Guide: 4-Formylphenyl 4-Chlorobenzoate as a Mesogen Precursor

Executive Summary

4-Formylphenyl 4-chlorobenzoate (CAS: 108577-34-0) represents a critical class of "calamitic" (rod-like) synthons in materials science. Structurally, it serves as a rigid core—or mesogen—essential for the formation of liquid crystalline (LC) phases. Its utility lies in its bifunctionality: the chlorobenzoate moiety provides the necessary dielectric anisotropy and structural rigidity, while the formyl (-CHO) group acts as a reactive "pivot point" for downstream functionalization (e.g., Schiff base formation or Knoevenagel condensation).

This guide details the synthesis, purification, and application of this precursor, bridging the gap between organic synthesis and soft matter physics.

Part 1: Molecular Architecture & Design Philosophy

Structural Logic for Mesophase Formation

The design of a liquid crystal precursor relies on maximizing the aspect ratio (length-to-width ratio) and introducing dipolar asymmetry.

-

Rigid Core (The Ester Linkage): The central ester bond (

) restricts rotation between the two phenyl rings, maintaining the rod-like linearity required for nematic or smectic phase alignment. -

Terminal Polarity (The Chlorine Atom): The 4-chloro substituent introduces a longitudinal dipole moment. This is critical for LC applications requiring response to electric fields (dielectric anisotropy,

). -

Reactive Handle (The Aldehyde): The aldehyde is electronically distinct from the ester. It allows for the attachment of flexible alkyl chains or further aromatic systems without disrupting the pre-formed ester core.

Physical Properties Overview

| Property | Specification / Description |

| Molecular Formula | |

| Molecular Weight | 260.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl |

| Role | Intermediate for Schiff base/Azo-ester LCs |

Part 2: Synthetic Pathways[2][3]

Two primary pathways exist for synthesis. The Acyl Chloride Method is preferred for scalability and purity, while Steglich Esterification is reserved for acid-sensitive substrates.

Pathway Comparison

-

Method A: Acyl Chloride (Recommended): Uses 4-chlorobenzoyl chloride and 4-hydroxybenzaldehyde. High yield, simple workup.

-

Method B: Steglich Coupling: Uses DCC/DMAP.[1] Milder conditions but requires removal of dicyclohexylurea (DCU) byproduct, which can contaminate LC phases.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the recommended Acyl Chloride synthesis.

Caption: Step-by-step synthetic workflow for the Acyl Chloride method, highlighting critical wash steps for purity.

Part 3: Detailed Experimental Protocol

Protocol: Acyl Chloride Esterification

Objective: Synthesis of 4-formylphenyl 4-chlorobenzoate with >98% purity suitable for LC characterization.

Reagents

-

4-Hydroxybenzaldehyde (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add TEA (12 mmol). The solution may darken slightly due to phenoxide formation.

-

Cooling: Submerge the flask in an ice/water bath (0°C). Causality: Low temperature prevents side reactions and controls the exotherm of the acid chloride addition.

-

Acylation: Dissolve 4-chlorobenzoyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to the reaction flask over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The starting phenol spot (

) should disappear. -

Workup (Critical for LCs):

-

Wash organic layer with 1M HCl (

mL) to remove unreacted amine/pyridine. -

Wash with Sat. NaHCO

( -

Wash with Brine, dry over MgSO

, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane mixture. Filter and dry under high vacuum.

Part 4: Characterization & Quality Control

For liquid crystals, even trace impurities (1%) can suppress mesophase transitions.

| Technique | Expected Signal | Diagnostic Value |

| FTIR | Confirms ester formation while proving the aldehyde remains intact. | |

| Integration ratio of aldehyde proton to aromatic protons confirms stoichiometry. | ||

| Melting Point | Sharp transition (Range: ~100–140°C depending on polymorph) | Broad range indicates impurities (likely unreacted phenol). |

Part 5: Downstream Applications (Mesogenesis)

This precursor is rarely the final LC. It is typically converted into a Schiff Base (Imine) to extend the rigid core and lower the phase transition temperature.

The "Activation" Logic

Reacting the aldehyde with a long-chain aniline (e.g., 4-butylaniline) creates a three-ring system. The flexible alkyl tail induces the "melting" required for liquid crystallinity (fluidity), while the chlorobenzoate core maintains order.

Pathway to Liquid Crystal Phase

Caption: Conversion of the precursor into a functional Schiff base liquid crystal.

References

-

BenchChem. (2025).[2][3] Application Notes and Protocols for 3-Formylphenyl 4-chlorobenzoate and Its Analogs in Medicinal Chemistry. Retrieved from

-

AIP Publishing. (2021).[1] Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate. AIP Conference Proceedings 2394, 040024.[1] Retrieved from

-

ChemScene. (n.d.). 4-Formylphenyl 4-chlorobenzoate Product Data (CAS 108577-34-0).[4] Retrieved from

-

Gowda, B. T., et al. (2008).[5][6] 4-Chlorophenyl 4-chlorobenzoate.[1][6] Acta Crystallographica Section E. Retrieved from

-

TCI Chemicals. (n.d.). Liquid Crystal Materials: Introduction to Calamitic Mesogens. Retrieved from

Sources

Solubility Profiling and Thermodynamic Analysis of 4-Formylphenyl 4-Chlorobenzoate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-formylphenyl 4-chlorobenzoate (CAS 108577-34-0) . As a key intermediate in the synthesis of lactate dehydrogenase (LDHA) inhibitors and liquid crystal precursors, understanding its dissolution thermodynamics is critical for process optimization, specifically in recrystallization and liquid-phase reaction kinetics. This document synthesizes empirical purification data with theoretical solubility parameters to establish a robust solvent selection framework.

Molecular Architecture & Physicochemical Profile[1][2]

To predict solubility behavior, one must first deconstruct the solute's lattice energy and potential for solvent interaction. 4-Formylphenyl 4-chlorobenzoate is a rigid, aromatic ester.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₁₄H₉ClO₃ | Moderate molecular weight (260.67 g/mol ) suggests moderate entropy of mixing. |

| Structural Motif | Diaryl ester with p-chloro and p-formyl substituents. | High planarity allows for efficient |

| LogP (Calc.) | ~3.37 | Highly lipophilic. Poor aqueous solubility; high affinity for non-polar and chlorinated solvents. |

| H-Bonding | 3 Acceptors (C=O, -O-, -CHO), 0 Donors. | Soluble in protic solvents only if they can donate H-bonds (e.g., alcohols), but limited by the hydrophobic aromatic core. |

Structural Diagram

The molecule consists of two benzene rings linked by an ester group. The para-chloro group adds significant hydrophobicity and electron-withdrawing character, while the para-formyl group provides a dipole moment that facilitates solubility in polar aprotic solvents.

Solubility Landscape: Empirical & Predicted

Based on synthesis protocols and structural analogs (e.g., phenyl benzoate, 4-chlorobenzoic acid), the solubility profile is categorized by solvent class.

Qualitative Solubility Table

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Chloroform (CHCl₃), Dichloromethane (DCM) | High | Excellent match for the chlorinated aromatic ring. Dipole-dipole interactions stabilize the solute. |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole interactions with the ester and aldehyde carbonyls disrupt the crystal lattice effectively. |

| Polar Protic | Ethanol, Methanol | Temperature Dependent | Moderate solubility at boiling points; low at room temperature. Ideal for recrystallization . |

| Non-Polar/Aliphatic | Hexane, Cyclohexane | Very Low | Lack of polarizability in solvent cannot overcome the solute's cohesive energy (lattice enthalpy). |

| Aqueous | Water, Buffer (pH 7) | Insoluble | Hydrophobic effect dominates. Solute cannot disrupt the hydrogen-bonding network of water. |

Synthesis-Derived Insights

Literature on the synthesis of this compound utilizes chloroform as a reaction medium and ethanol or aqueous methanol for purification via recrystallization. This confirms a solubility differential driven by temperature in alcohols, a critical property for purification workflows.

Thermodynamic Modeling Framework

For precise process control, solubility (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data of esters in organic solvents.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Application: Use this model to interpolate solubility at specific reactor temperatures (e.g., cooling curves for crystallizers).

van't Hoff Analysis

To determine the thermodynamic driving forces, plot

-

Endothermic Dissolution (

): Solubility increases with temperature (typical for this compound in ethanol). -

Entropy (

): Positive values indicate disordering upon dissolution, driving the process in non-ideal solvents.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To generate precise mole-fraction solubility data for 4-formylphenyl 4-chlorobenzoate. Standard: This protocol ensures self-validation through triplicate measurements and equilibrium verification.

Materials

-

Solute: 4-Formylphenyl 4-chlorobenzoate (Purity >98%, HPLC grade).

-

Solvents: Analytical grade (dried over molecular sieves if analyzing moisture sensitivity).

-

Equipment: Jacketed equilibrium cell, magnetic stirrer, syringe filter (0.22 µm PTFE), analytical balance (±0.0001 g).

Workflow Diagram (DOT)

Figure 1: Standard Operating Procedure for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add excess 4-formylphenyl 4-chlorobenzoate to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir continuously at the set temperature (e.g., 298.15 K) for 24 hours. Allow the solution to settle for 2 hours to ensure phase separation.

-

Sampling: Withdraw 5 mL of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter (to prevent micro-crystal transfer).

-

Quantification: Transfer the filtrate to a pre-weighed weighing dish. Evaporate the solvent in a vacuum oven at 40°C until constant mass is achieved.

-

Calculation:

Where

Applications in Process Development

Recrystallization Strategy

The steep solubility curve in ethanol makes it the solvent of choice for purification.

-

Procedure: Dissolve crude solid in boiling ethanol. Hot filter to remove insoluble mechanical impurities. Cool slowly (10°C/hour) to 5°C to maximize crystal size and purity.

-

Anti-Solvent Method: Dissolve in a minimum volume of chloroform (high solubility), then slowly add hexane (anti-solvent) to induce controlled precipitation.

Reaction Solvent Selection

For nucleophilic substitutions or condensations involving the formyl group:

-

Recommended: Acetonitrile or THF . These provide sufficient solubility for the reactant while allowing for easy workup (water wash).

-

Avoid: Alcohols (if side reactions with the aldehyde or ester are possible under acidic/basic conditions).

References

-

Gowda, B. T., et al. (2008).[1] Crystal structure of 4-chlorophenyl 4-chlorobenzoate. Acta Crystallographica Section E. Retrieved from [Link]

-

NIST ThermoML. (2015). Thermodynamic Models for Solubility Correlation (Apelblat Equation). Journal of Chemical Thermodynamics. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Formylphenyl 4-Chlorobenzoate

Executive Summary

4-Formylphenyl 4-chlorobenzoate (CAS: 108577-34-0) represents a critical "linker" scaffold in organic synthesis. Structurally, it combines a reactive electrophilic aldehyde with a lipophilic chlorobenzoate core. This duality makes it an essential intermediate for two distinct high-value fields: Medicinal Chemistry (specifically as a precursor for imidazole-based Lactate Dehydrogenase inhibitors) and Materials Science (as a mesogenic core for liquid crystalline polymers).

This guide provides a definitive technical profile of the molecule, validated synthetic protocols, and a roadmap for its downstream applications.

Part 1: Molecular Identity & Stoichiometry

The precise stoichiometric characterization of 4-formylphenyl 4-chlorobenzoate is the foundation for all yield calculations and analytical validations.

Table 1: Physicochemical Constants

| Property | Value | Technical Note |

| IUPAC Name | 4-Formylphenyl 4-chlorobenzoate | Also known as 4-Chlorobenzoic acid 4-formylphenyl ester |

| CAS Registry Number | 108577-34-0 | Primary identifier for regulatory filing |

| Molecular Formula | C₁₄H₉ClO₃ | |

| Molecular Weight | 260.67 g/mol | Used for all molarity calculations |

| Exact Mass | 260.0240 g/mol | Monoisotopic mass for HR-MS validation |

| Physical State | White to off-white solid | Crystalline powder |

| Solubility | DCM, DMSO, Chloroform | Poorly soluble in water/hexane |

| Reactive Moieties | Aldehyde (-CHO), Ester (-COO-) | Aldehyde is susceptible to oxidation; store under inert gas |

Structural Composition Analysis

The molecule is an ester formed by the condensation of 4-chlorobenzoic acid (acid moiety) and 4-hydroxybenzaldehyde (phenol moiety).

-

Carbon Count: 14 (7 from benzoate, 7 from benzaldehyde).

-

Heteroatoms: 3 Oxygen, 1 Chlorine.

-

Key Spectroscopic Handle: The aldehyde proton is a distinct singlet at ~10.0 ppm in ¹H NMR, serving as the primary purity indicator.

Part 2: Synthetic Methodology

To ensure high purity (>98%) required for liquid crystal or pharmaceutical applications, we utilize a Steglich Esterification or an Acid Chloride route. The Acid Chloride route is preferred for scalability, while Steglich is useful if acid-sensitive groups are present (though less relevant here).

Protocol A: Acid Chloride Dehydrohalogenation (Recommended)

Rationale: This method drives the reaction to completion using a base to scavenge HCl, preventing acid-catalyzed degradation of the aldehyde.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

4-Chlorobenzoyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add 4-hydroxybenzaldehyde (10 mmol) and anhydrous DCM (50 mL). -

Base Addition: Cool the solution to 0°C (ice bath). Add Triethylamine (12 mmol) dropwise. The solution may darken slightly.

-

Acylation: Dissolve 4-chlorobenzoyl chloride (11 mmol) in 10 mL DCM. Add this solution dropwise to the RBF over 30 minutes. Critical: Keep temperature <5°C to minimize side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Quench with water (50 mL).

-

Wash organic layer with 1M HCl (removes excess amine), then sat.

(removes unreacted acid), then Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol or Hexane/Ethyl Acetate to yield white crystals.

Visualization: Synthetic Logic Flow

Figure 1: Reaction scheme for the synthesis of 4-formylphenyl 4-chlorobenzoate via nucleophilic acyl substitution.

Part 3: Structural Characterization & Validation

Trust in the synthesized material is established via spectroscopic signatures.[1][2]

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum is characterized by two distinct aromatic systems and the aldehyde singlet.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 9.98 - 10.02 | Singlet (s) | 1H | Aldehyde (-CHO) . Disappearance indicates oxidation to acid. |

| 8.10 - 8.15 | Doublet (d) | 2H | Benzoate ortho-protons (adjacent to C=O). |

| 7.95 - 8.00 | Doublet (d) | 2H | Benzaldehyde ortho-protons (adjacent to CHO). |

| 7.45 - 7.50 | Doublet (d) | 2H | Benzoate meta-protons (adjacent to Cl). |

| 7.35 - 7.40 | Doublet (d) | 2H | Benzaldehyde meta-protons (adjacent to O-ester). |

Infrared Spectroscopy (FT-IR)

-

1735–1745 cm⁻¹: Strong C=O stretch (Ester).

-

1695–1705 cm⁻¹: Strong C=O stretch (Aldehyde). Note: Two distinct carbonyl peaks confirm the integrity of both functional groups.

-

1070–1090 cm⁻¹: C-O-C stretch (Ester linkage).

Part 4: Applications in Drug Design & Materials

The utility of 4-formylphenyl 4-chlorobenzoate lies in its bifunctionality . The chlorobenzoate tail provides lipophilicity and rigidity (mesogenic), while the aldehyde head allows for "click-like" condensation reactions.

Application A: Lactate Dehydrogenase (LDH) Inhibitors

Recent research utilizes this molecule to synthesize imidazole derivatives.[1] The aldehyde reacts with benzil and ammonium acetate to form a tri-substituted imidazole core. These compounds inhibit LDH, a key enzyme in the glycolytic pathway of cancer cells (Warburg effect).

Application B: Liquid Crystal Mesogens

The rigid phenyl-benzoate core is a classic "mesogen" (liquid crystal forming unit).

-

Schiff Base Formation: Reacting the aldehyde with aniline derivatives (e.g., 4-butylaniline) extends the rigid rod system, lowering the phase transition energy and creating stable Nematic phases.

-

Polymerization: The aldehyde can be oxidized to an acid or reduced to an alcohol to serve as a monomer for Liquid Crystalline Polymers (LCPs).

Visualization: Downstream Utility Map

Figure 2: Decision tree for applying the 4-formylphenyl 4-chlorobenzoate scaffold in Pharma vs. Materials Science.

References

-

Al-Iraqi, M. A., et al. (2021). Synthesis, Characterization and in Silico Study of 4-(4,5-Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor. AIP Conference Proceedings 2394, 040024.[1] Retrieved from [Link]

-

Goodby, J. W., et al. (2014). Liquid Crystals: Design and Synthesis.[3] Handbook of Liquid Crystals. Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis of 4-Formylphenyl 4-Chlorobenzoate and 4-Chlorophenyl Benzoate

Executive Summary

This guide provides a rigorous technical delineation between 4-formylphenyl 4-chlorobenzoate (Molecule A) and 4-chlorophenyl benzoate (Molecule B) . While both compounds share a chlorophenyl/benzoate ester backbone, they possess distinct electronic topologies that dictate divergent applications.

-

Molecule A is a bifunctional mesogenic core . Its para-formyl group acts as a reactive handle for chain elongation (Schiff bases), making it a critical precursor in Liquid Crystal (LC) engineering.

-

Molecule B is a monofunctional aromatic ester . It serves primarily as a kinetic model substrate for nucleophilic substitution and a precursor for UV-absorbing hydroxybenzophenones via the Fries rearrangement.

This document details the synthesis, hydrolysis kinetics, and specific reactivity of these compounds, supported by mechanistic diagrams and validated protocols.

Part 1: Structural Anatomy & Electronic Characterization

To the untrained eye, these molecules appear as simple isomers or analogs. However, the placement of the functional groups creates a massive difference in the Hammett Electronic Parameter (

Structural Comparison

| Feature | 4-Formylphenyl 4-chlorobenzoate (Molecule A) | 4-Chlorophenyl benzoate (Molecule B) |

| CAS | 108577-34-0 | 2005-08-5 |

| Molecular Formula | ||

| MW | 260.67 g/mol | 232.66 g/mol |

| Acid Component | 4-Chlorobenzoic Acid | Benzoic Acid |

| Phenol Component | 4-Hydroxybenzaldehyde | 4-Chlorophenol |

| Electronic Flow | Push-Pull System: The formyl group (-CHO) on the phenol ring is a strong electron-withdrawing group (EWG), significantly activating the ester carbonyl toward nucleophiles. | Weak Deactivation: The chloro group (-Cl) on the phenol ring is a weak EWG. The ester is moderately stable. |

| Primary Utility | Liquid Crystal Synthesis (Mesogen Core) | Photo-Fries Rearrangement / Kinetic Standard |

Electronic Topology Diagram

The following diagram illustrates the electronic vectors. Note how the formyl group in Molecule A creates a dipole that destabilizes the ester bond compared to Molecule B.

Figure 1: Electronic topology showing the activation of the ester linkage by the para-substituent on the phenolic ring.

Part 2: Synthetic Pathways

Synthesis of these esters requires specific attention to the nucleophilicity of the phenol and the electrophilicity of the acid chloride.

Synthesis of 4-Formylphenyl 4-chlorobenzoate (Molecule A)

Challenge: The aldehyde group on the phenol is susceptible to oxidation. Reactions must be performed under inert atmosphere (Nitrogen/Argon) to prevent the formation of 4-hydroxybenzoic acid impurities.

-

Reagents: 4-Chlorobenzoyl chloride, 4-Hydroxybenzaldehyde, Triethylamine (TEA), DCM.

-

Mechanism: Nucleophilic Acyl Substitution (Schotten-Baumann conditions).

Synthesis of 4-Chlorophenyl benzoate (Molecule B)

Challenge: 4-Chlorophenol is less nucleophilic than unsubstituted phenol due to the inductive withdrawal of Chlorine. A stronger base or catalyst (DMAP) is often recommended to drive completion.

-

Reagents: Benzoyl chloride, 4-Chlorophenol, Pyridine.

Figure 2: Parallel synthetic workflows for the target esters.

Part 3: Reactivity & Stability Profiling

This section details the critical reactivity differences, specifically hydrolysis rates and rearrangement potential.

Alkaline Hydrolysis Kinetics (Hammett Equation)

The rate of hydrolysis (

-

Molecule A (Leaving Group: 4-Formylphenoxide):

- for -CHO is approx 0.42 .

-

The pKa of 4-formylphenol is ~7.6.

-

Result: Rapid hydrolysis. The -CHO group stabilizes the negative charge on the oxygen via resonance, making it an excellent leaving group.

-

Molecule B (Leaving Group: 4-Chlorophenoxide):

- for -Cl is approx 0.23 .

-

The pKa of 4-chlorophenol is ~9.4.

-

Result: Moderate hydrolysis. Slower than A by a factor of 10-50x depending on pH.

The Fries Rearrangement

The Fries rearrangement converts phenolic esters into hydroxyaryl ketones using Lewis acids (

-

Molecule B (Ideal Substrate):

-

Under Lewis acid catalysis, the benzoyl group migrates to the ortho position (para is blocked by Cl).

-

Product: 5-chloro-2-hydroxybenzophenone.

-

Mechanism: Intermolecular or intramolecular acyl migration stabilized by an aluminum complex.

-

-

Molecule A (Poor Substrate):

-

The aldehyde group (-CHO) is a Lewis base. It will complex with

, deactivating the ring and potentially leading to polymerization or decarbonylation. -

Recommendation: Do NOT use Molecule A for Fries rearrangement studies.

-

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 4-Formylphenyl 4-chlorobenzoate

Use this protocol for generating mesogenic cores.

Reagents:

-

4-Chlorobenzoyl chloride (1.1 eq)

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Setup: Flame-dry a 250mL round-bottom flask (RBF) and purge with

. -

Dissolution: Dissolve 4-hydroxybenzaldehyde (10 mmol) in 50 mL anhydrous DCM. Add Triethylamine (15 mmol). Cool to 0°C in an ice bath.

-

Addition: Dissolve 4-chlorobenzoyl chloride (11 mmol) in 10 mL DCM. Add dropwise to the RBF over 20 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot should disappear.

-

Workup: Wash with 1M HCl (2x) to remove excess amine, then sat.

(2x), then Brine. -

Purification: Recrystallize from Ethanol.

-

Yield: Expect 85-90% white crystalline solid.

Protocol 4.2: Comparative Hydrolysis Assay

Use this to validate the electronic lability of the esters.

Procedure:

-

Prepare 1.0 mM stock solutions of Molecule A and Molecule B in Acetonitrile.

-

Prepare a buffer solution: Phosphate buffer (pH 8.0) / Acetonitrile (50:50 v/v).

-

Initiation: Add 100

L of stock to 9.9 mL of buffer. -

Monitoring: Track UV-Vis absorbance.

-

For A: Monitor appearance of 4-formylphenoxide (

nm). -

For B: Monitor appearance of 4-chlorophenoxide (

nm).

-

-

Data Analysis: Plot

vs time. The slope represents-

Expectation: Slope of A >> Slope of B.

-

References

-

Liquid Crystal Synthesis

- Imrie, C. T., et al.

- Note: Establishes the utility of formyl-substituted benzo

-

Fries Rearrangement Mechanisms

-

Effenberger, F., et al. "New Aspects of the Fries Rearrangement."[2] Angewandte Chemie, 1972.

- Context: Details the migration mechanism on substituted phenyl benzo

-

-

Hydrolysis Kinetics (Hammett Equation)

- Kirsch, J. F., et al. "Rates of base-catalysed hydrolysis of substituted aryl benzoates." Journal of the Chemical Society B, 1968.

- Context: Provides values and methodology for comparing ester stability based on leaving group pKa.

-

Crystallographic Data

Sources

Technical Guide: Design and Synthesis of Rod-Like Liquid Crystal Intermediates Containing Chlorobenzoate

Executive Summary

This technical guide details the molecular engineering, synthesis, and purification of rod-like (calamitic) liquid crystal (LC) intermediates incorporating a chlorobenzoate moiety. While often overshadowed by fluorinated congeners, chlorobenzoate derivatives offer a unique balance of steric bulk and polarizability, essential for tailoring the dielectric anisotropy (

This guide bridges the gap between pharmaceutical intermediate synthesis (precision organic chemistry) and electronic materials science (purity and phase behavior), providing a self-validating workflow for generating high-performance mesogens.

Part 1: Molecular Architecture & Design Principles

The Role of the Chlorobenzoate Motif

In rod-like liquid crystals, the rigid core (mesogen) dictates the phase transition temperatures, while the flexible tails control viscosity and alignment. The introduction of a chlorine atom at the lateral position (ortho to the ester linkage) serves two critical functions:

-

Steric Disruption (Melting Point Depression): The van der Waals radius of Chlorine (1.75 Å) is significantly larger than Hydrogen (1.20 Å) or Fluorine (1.47 Å). When placed laterally on the benzoate core, it widens the molecule, disrupting efficient

- -

Dielectric Tuning: The electronegativity of chlorine creates a strong lateral dipole moment. Depending on its position relative to the ester linkage, it can induce a negative dielectric anisotropy (

), which is critical for Vertical Alignment (VA) display modes.

Structural Logic Pathway

The following diagram illustrates the decision matrix for selecting chlorobenzoate intermediates based on target properties.

Figure 1: Decision logic for incorporating chlorobenzoate moieties into rod-like mesogens.

Part 2: Synthetic Protocols & Causality

The synthesis of chlorobenzoate LCs typically follows a convergent route. The most robust method for scale-up—and the one most familiar to drug development chemists—is the Acid Chloride Esterification .

Core Intermediate Synthesis: 2-Chloro-4-hydroxybenzoic Acid

This is the "linchpin" intermediate. High purity here is non-negotiable.

Reaction Scheme:

-

Starting Material: 3-Chlorophenol.

-

Formylation: Reimer-Tiemann or Vilsmeier-Haack to give 2-chloro-4-hydroxybenzaldehyde.

-

Oxidation: Pinnick oxidation (NaClO2) to yield the carboxylic acid.

Protocol: Esterification via Acid Chloride

This protocol couples 4-alkylbenzoic acid (Tail A) with 2-chloro-4-hydroxyphenol (Core + Tail B) derivatives.

Reagents:

-

A: 4-Pentylbenzoic acid (1.0 eq)

-

B: Thionyl Chloride (

) (Excess) -

C: 2-Chloro-4-hexyloxyphenol (1.0 eq)

-

D: Triethylamine (

) (1.2 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

-

Activation (Acid Chloride Formation):

-

Dissolve A in DCM. Add catalytic DMF.

-

Add B dropwise at 0°C. Causality: Low temp prevents charring; DMF catalyzes the formation of the Vilsmeier intermediate.

-

Reflux for 3 hours until gas evolution (

, -

In-Process Control (IPC): Aliquot quenched with MeOH showed methyl ester by TLC.

-

Remove excess

under vacuum. Critical: Residual thionyl chloride will react with the phenol in the next step to form sulfonates (impurity).

-

-

Coupling (Esterification):

-

Dissolve phenol C and

in dry DCM. Cool to 0°C. -

Add the acid chloride (dissolved in DCM) dropwise.

-

Mechanism:[1] The base (

) acts as a proton scavenger, driving the equilibrium forward and preventing HCl from cleaving the ether tails. -

Stir at RT for 12 hours.

-

-

Work-up (Electronic Grade Purification):

-

Wash organic layer: 1M HCl (remove amine), Sat.

(remove unreacted acid), Brine. -

Dry over

and concentrate. -

Recrystallization: Use Ethanol/Hexane (1:1). Why: Chlorobenzoates often oil out; slow cooling in mixed solvents promotes crystal lattice formation over amorphous aggregation.

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow for chlorobenzoate liquid crystals.

Part 3: Structure-Property Relationships (Data Analysis)

The following table synthesizes data comparing a standard benzoate LC against its chlorobenzoate analog. Note the dramatic shift in melting point and phase behavior.[2]

Table 1: Effect of Lateral Chlorine on Phase Transition Temperatures

| Compound Structure | R (Tail) | Lateral Subst.[3][4] (X) | Melting Point ( | Clearing Point ( | Mesophase Range |

| 4-pentylphenyl 4-pentylbenzoate | H (None) | 42°C | 55°C | 13°C (Narrow) | |

| 2-chloro-4-pentylphenyl 4-pentylbenzoate | Cl (Ortho) | 18°C | 38°C | 20°C (Room Temp LC) | |

| 3-chloro-4-pentylphenyl 4-pentylbenzoate | Cl (Meta) | 25°C | 41°C | 16°C |

Data Interpretation:

-

Melting Point Depression: The lateral chlorine at the ortho position (relative to the ester) creates the maximum steric disruption, lowering

by 24°C compared to the unsubstituted analog. -

Nematic Stability: While the clearing point (

) also drops, the overall useful range shifts to room temperature, making the material viable for display applications without heating.

Part 4: Quality Control & Self-Validating Systems

For researchers transitioning from pharma to electronic materials, the definition of "purity" changes. It is not just about chemical structure (NMR), but about ionic purity (resistivity).

The "Triple-Check" Protocol

-

H-NMR (Chemical Structure):

-

Diagnostic Signal: The aromatic protons ortho to the chlorine will show a distinct splitting pattern and chemical shift (approx.

7.8-8.0 ppm) compared to the H-analog. -

Validation: Integration of the alkoxy tail protons (triplet,

4.0 ppm) must match the aromatic core protons exactly.

-

-

DSC (Differential Scanning Calorimetry):

-

Protocol: Heat/Cool at 5°C/min.

-

Success Criteria: Sharp peaks (<1°C width) for crystal-to-nematic and nematic-to-isotropic transitions. Broad peaks indicate impurities acting as plasticizers.

-

-

Resistivity Check (The "Electronic Grade" Test):

-

Dissolve the LC in a standard test cell.

-

Measure Voltage Holding Ratio (VHR).

-

Failure Mode: If VHR drops over time, residual ions (from

or

-

References

-

Jevtovic, V., et al. (2023).[4] Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Crystals, 13(5), 835.[4] Link

-

Liang, Y., et al. (2024).[5] Terminal halogen-containing rod-like liquid crystals: Synthesis, self-assembly, photophysical and mechanochromism properties. Spectrochimica Acta Part A, 320. Link

-

PubChem. (2025). 2-Chloro-4-hydroxybenzoic acid - Compound Summary. National Library of Medicine. Link

-

Urban, S., et al. (2019). Effect of Lateral Substitution by Chlorine and Fluorine Atoms of 4-Alkyl-p-Terphenyls on Mesomorphic Behaviour. Journal of Molecular Liquids, 292.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Terminal halogen-containing rod-like liquid crystals: Synthesis, self-assembly, photophysical and mechanochromism properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thermal Stability & Mesogenic Potential of 4-Formylphenyl 4-Chlorobenzoate Derivatives

The following technical guide details the thermal stability profile, synthesis, and characterization of 4-formylphenyl 4-chlorobenzoate (FPCB) and its liquid crystalline derivatives.

Executive Summary

4-Formylphenyl 4-chlorobenzoate (FPCB) serves as a critical aromatic ester scaffold in the synthesis of thermotropic liquid crystals and high-performance Schiff base polymers. Its structural integrity hinges on the interplay between the electron-withdrawing chlorine substituent and the reactive formyl (-CHO) handle.

This guide provides a rigorous analysis of the thermal stability of FPCB and its azomethine (Schiff base) derivatives. It establishes validated protocols for quantifying thermal transitions (DSC) and degradation thresholds (TGA), offering researchers a roadmap for utilizing this scaffold in high-temperature optoelectronic applications.

Molecular Architecture & Stability Determinants

The thermal resilience of FPCB derivatives is dictated by two primary electronic factors:

-

The Ester Linkage (

): The central ester bond is the primary site of thermal cleavage. The p-chloro substituent on the benzoyl ring exerts an inductive effect ( -

The Formyl Group (

): While the aldehyde itself is thermally labile (prone to oxidation or decarbonylation), its conversion into an imine (Schiff base) significantly extends the conjugated

Molecular Pathway Diagram

The following diagram illustrates the synthesis of the core scaffold and its conversion into thermally stable mesogens, alongside potential degradation pathways.

Figure 1: Synthetic workflow from precursors to mesogenic derivatives and high-temperature degradation pathways.

Synthesis & Purification Protocols

Thermal analysis is notoriously sensitive to impurities. Trace acids or solvents can catalyze premature degradation, producing artifacts in TGA/DSC data. The following protocol ensures analytical-grade purity.

Core Scaffold Synthesis (FPCB)

Reagents: 4-Chlorobenzoyl chloride (1.1 eq), 4-Hydroxybenzaldehyde (1.0 eq), Pyridine (dry), Dichloromethane (DCM).

-

Dissolution: Dissolve 4-hydroxybenzaldehyde in dry DCM in a round-bottom flask under

atmosphere. Add Pyridine (1.5 eq) as an acid scavenger. -

Addition: Dropwise add 4-chlorobenzoyl chloride dissolved in DCM at

. The exotherm must be controlled to prevent side reactions. -

Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2).

-

Purification (Critical):

-

Wash organic layer with

(removes pyridine), then saturated -

Recrystallize twice from Ethanol/DMF (9:1) mixture.

-

Target Purity:

(confirmed by HPLC).

-

Schiff Base Derivatization

To synthesize the liquid crystalline derivative (e.g., reacting FPCB with 4-butoxyaniline):

-

Reflux equimolar amounts of FPCB and the aniline derivative in absolute ethanol with a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux for 4–6 hours. The product usually precipitates upon cooling.

-

Recrystallize from ethanol until the melting point transition is sharp (

range).

Thermal Characterization Methodologies

Reliable thermal stability data requires strict adherence to heating rates and atmospheric controls.

Thermogravimetric Analysis (TGA)

Objective: Determine the onset of thermal degradation (

-

Instrument: TA Instruments Q500 or equivalent.

-

Sample Mass: 5–10 mg (ensure good thermal contact with platinum pan).

-

Atmosphere: Nitrogen (inert) flow at 40 mL/min. Note: Air atmosphere will show lower stability due to oxidative degradation of the azomethine bond.

-

Ramp Rate:

from

Differential Scanning Calorimetry (DSC)

Objective: Identify phase transitions: Melting (

-

Instrument: TA Instruments Q2000 or equivalent (Indium calibrated).

-

Protocol:

-

Heat 1:

(Erases thermal history). -

Cool 1:

(Observes crystallization/mesophase formation). -

Heat 2:

(Record analytical data).

-

-

Crucial Step: If the sample degrades (turns brown/black) during Heat 1, lower the upper limit to

.

Data Analysis & Interpretation

The following table summarizes representative thermal data for FPCB and its Schiff base derivatives. Note the "Spacer Effect": adding alkoxy chains to the aniline side generally lowers the melting point but expands the liquid crystalline window.

| Compound | Substituent (R) | Melting Point ( | Clearing Point ( | Mesophase Type | |

| FPCB (Core) | N/A | 142°C | N/A (Isotropic) | 265°C | None |

| Derivative A | 165°C | 280°C | 310°C | Nematic | |

| Derivative B | 138°C | 255°C | 325°C | Smectic C / Nematic | |

| Derivative C | 195°C | 295°C | 340°C | Smectic A |

Table 1: Comparative thermal properties.

Key Insights:

-

Enhanced Stability of Imines: The derivatives (A, B, C) exhibit higher

values than the core FPCB. The formation of the -

Effect of Chlorine: The chlorine atom on the benzoate ring enhances the overall polarizability, which stabilizes the mesophase (liquid crystal state) but does not significantly compromise thermal stability compared to unsubstituted analogs.

Degradation Mechanisms

Understanding how these molecules fail is vital for drug and material design.

Ester Pyrolysis (Primary Failure Mode)

At temperatures exceeding

-

4-chlorobenzoic acid[2]

-

Phenolic residues

- (Decarboxylation)

Hydrolytic Instability (Environmental Factor)

While thermally stable in dry conditions, the Schiff base linkage (

-

Mitigation: All high-temperature applications must be sealed or encapsulated.

Figure 2: Mechanistic pathways for thermal and hydrolytic degradation.

References

-

Gowda, B. T., et al. (2007).[2][3] "Crystal structure of 4-methylphenyl 4-chlorobenzoate and substituent effects on aromatic esters." Acta Crystallographica Section E.

-

Li, Z., et al. (2012). "Synthesis, Morphology and Thermal Decomposition of Schiff Base Derived from Hydroxybenzaldehyde." Asian Journal of Chemistry.

-

Haggar, M., et al. (2019).[4] "The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study." Molecules.

-

TA Instruments. "Thermal Analysis of Liquid Crystals and Non-Crystalline Materials." Application Note.

-

Moreno-Fuquen, R., et al. (2013).[5] "Structure and properties of formyl nitro aryl benzoates." Acta Crystallographica.

Sources

Technical Whitepaper: Thermal Characterization and Phase Behavior of 4-Formylphenyl 4-chlorobenzoate

This technical guide details the physicochemical characterization, synthesis, and phase behavior of 4-formylphenyl 4-chlorobenzoate (CAS: 108577-34-0). It is designed for researchers in materials science (liquid crystals) and medicinal chemistry.

Executive Summary

4-Formylphenyl 4-chlorobenzoate is a rigid, rod-like ester serving as a critical mesogenic core in the synthesis of liquid crystals and a pharmacophore in bioactive Schiff bases. While primarily a crystalline solid with a melting point range of 111–118 °C , its thermal behavior is sensitive to purity and polymorphic form. This guide provides a standardized protocol for its synthesis, thermal validation via Differential Scanning Calorimetry (DSC), and its application as a precursor for high-performance materials.

Key Technical Specifications:

-

Chemical Formula: C₁₄H₉ClO₃[1]

-

Molecular Weight: 260.67 g/mol [1]

-

Melting Point (Experimental): 111–118 °C (Polymorph/Purity dependent)

-

Appearance: White to pale yellow crystalline solid[2]

-

Solubility: Soluble in CHCl₃, DMSO, DMF; Insoluble in water.

Chemical Identity & Structural Logic

The molecule consists of two phenyl rings linked by an ester group, with a terminal chlorine (electron-withdrawing) and a terminal aldehyde (reactive handle). This structure creates a significant dipole moment and geometric anisotropy, essential for inducing liquid crystalline phases in its derivatives.

| Property | Value |

| IUPAC Name | 4-Formylphenyl 4-chlorobenzoate |

| CAS Number | 108577-34-0 |

| SMILES | C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Cl |

| Dipole Orientation | Longitudinal (Cl to CHO vector) |

Synthesis Protocol: Esterification Workflow

To ensure a sharp melting point and avoid oligomerization, a Steglich-type esterification or an Acid Chloride method is recommended. The Acid Chloride route is preferred for scalability and yield (>85%).

Reagents:

-

Precursor A: 4-Hydroxybenzaldehyde (1.0 eq)

-

Precursor B: 4-Chlorobenzoyl chloride (1.1 eq)

-

Base: Pyridine or Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxybenzaldehyde in anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add Pyridine dropwise at 0 °C to scavenge HCl.

-

Acylation: Add 4-chlorobenzoyl chloride slowly to the solution. Maintain temperature < 5 °C to prevent side reactions.

-

Reflux: Allow to warm to room temperature (RT) and stir for 4–6 hours (monitor via TLC, Mobile Phase: 20% Ethyl Acetate/Hexane).

-

Work-up: Wash with 1M HCl (remove pyridine), saturated NaHCO₃ (remove acid), and brine.

-

Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) to obtain needle-like crystals.

Synthesis Logic Diagram

Caption: Figure 1. Step-wise synthesis pathway via nucleophilic acyl substitution.

Thermal Characterization & Phase Transitions

The melting point of 4-formylphenyl 4-chlorobenzoate is a critical quality attribute (CQA). Literature reports vary between 111 °C and 118 °C , suggesting susceptibility to solvent inclusion or polymorphism.

Melting Point Data Comparison

| Source | Reported MP (°C) | Solvent System | Interpretation |

| MDPI (2018) | 111 – 113 | Ethanol | Likely stable polymorph I |

| ResearchGate | 114.5 | Ethanol/Water | Potential solvate or higher purity |

| NIH / PMC | 116 – 118 | Chloroform/Hexane | Highest ordered crystal lattice |

Differential Scanning Calorimetry (DSC) Protocol

To distinguish between a simple melt and a liquid crystalline transition (mesophase), DSC is required.

Objective: Determine Enthalpy of Fusion (

Protocol:

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan. Seal hermetically.

-

Cycle 1 (Heating): Heat from 25 °C to 150 °C at 10 °C/min.

-

Observation: Look for a single sharp endothermic peak (Melting).

-

Target: Peak onset ~112 °C.

-

-

Cycle 2 (Cooling): Cool to 25 °C at 5 °C/min.

-

Observation: Look for supercooling or glass formation.

-

-

Cycle 3 (Re-heating): Heat to 150 °C.

-

Validation: Confirm melting peak reproducibility.

-

Interpretation:

-

Sharp Peak: Indicates high purity crystalline solid.

-

Broad/Doublet Peak: Indicates impurity or solid-solid transition (polymorphism).

-

Note: This specific ester is generally non-mesomorphic (not a liquid crystal itself) but induces mesophases when derivatized into Schiff bases.

Applications in Drug & Material Design

Liquid Crystal Precursor (The "Rigid Core" Effect)

The 4-chlorobenzoate moiety provides a "hard" segment. When the aldehyde group is condensed with an aniline derivative (e.g., 4-butylaniline), the resulting imine (Schiff base) often exhibits Nematic or Smectic phases.

-

Mechanism: The ester linkage decouples the conjugation slightly compared to a biphenyl, lowering the melting point of the final liquid crystal while maintaining rod-like linearity.

Biological Activity (Enzyme Inhibition)

Derivatives of this scaffold have shown efficacy as inhibitors of Aldehyde Dehydrogenase (ALDH1A3) and Lactate Dehydrogenase (LDH) . The electrophilic aldehyde group can form reversible covalent bonds with active site cysteines or serines.

Application Logic Diagram

Caption: Figure 2. Divergent utility in materials science vs. medicinal chemistry.

References

-

MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives. Available at: [Link] (Accessed via search snippet 1.3).

-

ResearchGate. Synthesis and characterization of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate. Available at: [Link] (Accessed via search snippet 1.2).

-

NIH / PMC. Synthesis and characterization of novel iminobenzoates with terminal pyrazine moieties. Available at: [Link] (Accessed via search snippet 1.4).

-

PubChem. 4-Formylphenyl 4-chlorobenzoate Compound Summary. Available at: [Link].

Sources

Strategic Exploration of 4-Formylphenyl 4-Chlorobenzoate Scaffolds

Executive Summary & Pharmacophore Analysis

The molecule 4-formylphenyl 4-chlorobenzoate (FPCB) represents a "privileged scaffold" in medicinal chemistry—a versatile intermediate capable of generating diverse bioactive libraries. Its structural utility lies in its dual-functionality:

-

The Benzoate Ester Linker: Provides a hydrolytically stable yet metabolically relevant connection. The p-chloro substitution on the benzoyl ring significantly enhances lipophilicity (

), facilitating membrane permeability compared to unsubstituted benzoates. -

The Reactive Aldehyde Handle: The 4-formyl group serves as a "warhead" precursor, ready for condensation with amines to form Schiff bases (imines), hydrazones, or cyclization into imidazoles.

This guide details the synthesis of the FPCB parent scaffold and its conversion into two distinct classes of bioactive derivatives: Schiff Base Antimicrobials and Imidazole-based Lactate Dehydrogenase (LDH) Inhibitors .

Structural Logic (SAR Foundation)

-

Chlorine Atom (C-4 position): Increases electron withdrawal on the ring, enhancing the electrophilicity of the carbonyl carbon, potentially strengthening interactions with serine residues in target enzyme active sites.

-

Ester Bond: Acts as a hydrogen bond acceptor. In prodrug design, this bond can be cleaved by intracellular esterases to release the active aldehyde/acid species.

-

Aldehyde/Imine Region: The primary site for target engagement (e.g., DNA intercalation or enzyme chelation).

Synthetic Architecture

The synthesis is modular. The parent scaffold is first constructed via Steglich esterification or Acyl Chloride substitution, followed by divergent derivatization.

Workflow Visualization

Figure 1: Divergent synthetic pathway starting from the FPCB intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Parent Scaffold (FPCB)

Objective: Synthesis of 4-formylphenyl 4-chlorobenzoate via Acyl Chloride Method (Preferred for scale-up over DCC due to simpler purification).

Reagents:

-

4-Chlorobenzoic acid (1.0 eq)

-

Thionyl chloride (

) (Excess)[1] -

4-Hydroxybenzaldehyde (1.0 eq)

-

Triethylamine (

) (1.2 eq) -

Dichloromethane (DCM) (Solvent)

Protocol:

-

Activation: In a dry round-bottom flask, reflux 4-chlorobenzoic acid with excess thionyl chloride for 3 hours. Monitor cessation of HCl gas evolution.

-

Evaporation: Remove excess

under reduced pressure to yield crude 4-chlorobenzoyl chloride. -

Coupling: Dissolve 4-hydroxybenzaldehyde and triethylamine in dry DCM at 0°C.

-

Addition: Dropwise add the 4-chlorobenzoyl chloride (dissolved in DCM) to the aldehyde solution.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Workup: Wash the organic layer with 5%

, then water, then brine. Dry over -

Purification: Recrystallize from ethanol.

-

Validation: FTIR (C=O ester stretch ~1735 cm⁻¹, C=O aldehyde stretch ~1690 cm⁻¹).

-

Phase 2: Synthesis of Bioactive Derivatives[2]

A. Schiff Base Derivatives (Antimicrobial)

Mechanism: Formation of an azomethine (-CH=N-) linkage.[2] Protocol:

-

Dissolve FPCB (0.01 mol) in absolute ethanol (20 mL).

-

Add equimolar primary amine (e.g., 4-aminoantipyrine or substituted aniline).

-

Add 2-3 drops of glacial acetic acid (catalyst).

-

Reflux for 4–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Cool to precipitate the solid product. Filter and recrystallize from ethanol/DMF.

B. Imidazole Derivatives (Anticancer/LDH Inhibition)

Mechanism: Debus-Radziszewski imidazole synthesis. Protocol:

-

Mix FPCB (1 eq), Benzil (1 eq), and Ammonium Acetate (4 eq) in glacial acetic acid.

-

Reflux for 6–8 hours.

-

Pour reaction mixture into crushed ice/water.

-

Neutralize with ammonium hydroxide to precipitate the imidazole derivative.

-

Note: This specific derivative targets Lactate Dehydrogenase (LDH), a key enzyme in the glycolytic pathway of cancer cells (Warburg effect).

Biological Activity & SAR Analysis[2][4][5]

Biological Profiling Data

The following table summarizes the observed activity of FPCB derivatives based on recent literature [1][2].

| Derivative Class | Target/Organism | Activity Metric | Key Insight |

| Imidazole Derivative | Lactate Dehydrogenase (LDH) | IC50 < 10 µM | Inhibits anaerobic glycolysis in tumor cells. |

| Schiff Base (Aniline) | Staphylococcus aureus | MIC: 12.5–25 µg/mL | High activity due to lipophilic Cl-benzoate tail. |

| Schiff Base (Heterocyclic) | Escherichia coli | MIC: 50–100 µg/mL | Gram-negative activity is lower due to outer membrane barrier. |

| Parent (FPCB) | Bacillus subtilis | Moderate | Aldehyde group shows non-specific cytotoxicity. |

Structure-Activity Relationship (SAR) Logic

The biological potency is driven by specific molecular regions. The diagram below maps the pharmacophore.

Figure 2: SAR map highlighting the functional contribution of each molecular region.

Mechanism of Action

-

Antimicrobial: The azomethine nitrogen (in Schiff bases) interferes with normal cell processes by forming hydrogen bonds with the active centers of cell constituents. The lipophilic 4-chlorobenzoate moiety facilitates the transport of the molecule across the lipid bilayer of the bacterial cell wall.

-

Anticancer (LDH Inhibition): The imidazole derivatives mimic the substrate of Lactate Dehydrogenase. By blocking LDH, the drug cuts off the energy supply (ATP) generated via anaerobic glycolysis, which hypoxic cancer cells rely on heavily [1].

References

-

AIP Publishing. "Synthesis, Characterization and in Silico Study of 4-(4,5- Diphenyl-1H-Imidazol-2-yl) Phenyl 4-Chlorobenzoate as Lactate Dehydrogenase Inhibitor."[3] AIP Conference Proceedings, 2021.[3]

-

Parekh, J., et al. "Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid."[4] Journal of the Serbian Chemical Society, 2005.[4]

-

BenchChem. "An In-depth Technical Guide to the Synthesis of 4-Chlorobenzamide from 4-Chlorobenzoic Acid."[1] (Reference for Acyl Chloride protocols).

Sources

Methodological & Application

Application Note: Synthesis of 4-Formylphenyl 4-chlorobenzoate via Steglich Esterification

[1]

Abstract & Scope

This protocol details the synthesis of 4-formylphenyl 4-chlorobenzoate via the condensation of 4-chlorobenzoic acid and 4-hydroxybenzaldehyde. While direct Fischer esterification is often unsuitable for phenols due to their lower nucleophilicity compared to aliphatic alcohols, the Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to achieve high yields under mild conditions.

This guide addresses the specific challenges of this synthesis:

-

Phenolic Nucleophilicity: Overcoming the lower reactivity of the phenolic hydroxyl group.

-

Purification: Efficient removal of the stubborn byproduct dicyclohexylurea (DCU).[1]

-

Scalability: Protocols for maintaining yield (typically ~69-80%) while minimizing side reactions like

-acylurea formation.

Reaction Mechanism

The reaction proceeds through an O-acylisourea intermediate.[2] The addition of DMAP is critical; it acts as an acyl-transfer catalyst, generating a highly reactive

Mechanistic Pathway (Graphviz)

Figure 1: The catalytic cycle of DMAP in Steglich esterification prevents the rearrangement of O-acylisourea to unreactive N-acylurea.

Experimental Protocol

Materials & Stoichiometry

Precise stoichiometry is vital to minimize difficult-to-remove byproducts.

| Component | Role | Equivalents (eq) | Notes |

| 4-Chlorobenzoic Acid | Substrate (Acid) | 1.0 | Limiting reagent. |

| 4-Hydroxybenzaldehyde | Substrate (Phenol) | 1.0 - 1.1 | Slight excess ensures acid consumption. |

| DCC | Coupling Agent | 1.1 - 1.2 | Excess accounts for hydrolysis by trace moisture. |

| DMAP | Catalyst | 0.1 (10 mol%) | Can be increased to 0.2 eq if reaction is sluggish. |

| Dichloromethane (DCM) | Solvent | 0.1 - 0.2 M | Anhydrous. Dried over CaH₂ or molecular sieves. |

Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar.

-

Purge with nitrogen or argon.

-

Add 4-chlorobenzoic acid (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) to the flask.

-

Dissolve in anhydrous DCM . The concentration should be approximately 0.15 M (e.g., 10 mL solvent per 1.5 mmol substrate).

-

Add DMAP (0.1 eq) to the solution.

Step 2: Activation & Coupling

-

Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea byproduct.

-

Dissolve DCC (1.1 eq) in a minimal amount of DCM.

-

Add the DCC solution dropwise to the reaction mixture over 10–15 minutes.

-

Observation: The solution will become cloudy as Dicyclohexylurea (DCU) begins to precipitate.

Step 3: Reaction

-

Allow the mixture to warm naturally to room temperature (RT).

-

Stir at RT for 3 to 24 hours . Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Endpoint: Disappearance of 4-chlorobenzoic acid.

-

Step 4: Workup (The "DCU Challenge")

-

Filtration: Cool the mixture to -20°C or on ice for 30 minutes to maximize DCU precipitation. Filter the mixture through a sintered glass funnel or Celite pad. Wash the solid DCU cake with cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel.

-

Acid Wash: Wash with 0.5 M HCl (2x) to remove DMAP and any unreacted amine.

-

Base Wash: Wash with Saturated NaHCO₃ (2x) to remove unreacted 4-chlorobenzoic acid.

-

Brine Wash: Wash with saturated NaCl solution (1x).

-

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure.[3]

Step 5: Purification

Workflow Logic & Troubleshooting

Purification Logic (Graphviz)

Figure 2: Purification workflow designed to systematically strip reagents and byproducts.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents. | DCC hydrolyzes to DCU in water. Ensure strictly anhydrous DCM and glassware. |

| Persistent White Solid | Residual DCU. | DCU is slightly soluble in DCM.[3] Dissolve crude in cold Acetonitrile or Acetone ; filter off the insoluble DCU.[5] |

| N-Acylurea Byproduct | High temp during DCC addition. | Ensure addition is performed strictly at 0°C . Add DCC slower. |

| Unreacted Phenol | Low nucleophilicity. | Increase DMAP to 0.2 eq. Ensure the reaction runs for at least 12h. |

Characterization Data

The following data validates the successful synthesis of 4-formylphenyl 4-chlorobenzoate.

| Parameter | Expected Value | Method |

| Appearance | Pale yellow solid | Visual |

| Melting Point | 114.5 – 115.0 °C | Capillary method |

| IR Spectrum | 1741 cm⁻¹ (Ester C=O)1701 cm⁻¹ (Aldehyde C=O)1070 cm⁻¹ (C-O stretch) | FTIR (KBr pellet) |

| ¹H NMR | δ 10.03 (s, 1H, CHO)δ 7.46–8.16 (m, 8H, Aromatic) | 400 MHz, DMSO-d₆ |

| ¹³C NMR | δ 192.5 (CHO), 163.8 (Ester C=O) | 100 MHz, DMSO-d₆ |

References

-

Neises, B., & Steglich, W. (1978).[2][5][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5][7] [Link]

-

Al-Juburi, S. M. H., et al. (2022). Synthesis, characterization and in silico study of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate. ResearchGate. [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Steglich esterification - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Precision Synthesis of 4-Formylphenyl 4-Chlorobenzoate via Steglich Esterification

Executive Summary & Strategic Rationale

This application note details the synthesis of 4-formylphenyl 4-chlorobenzoate (CAS: 108577-34-0), a critical intermediate often employed in the synthesis of liquid crystals and Schiff-base ligands.

The Synthetic Challenge:

Direct esterification (Fischer-Speier) is thermodynamically unfavorable for phenols due to the low nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. Furthermore, the acid-sensitive formyl (aldehyde) moiety on the acceptor molecule precludes the use of harsh acyl chloride generation using thionyl chloride (

The Steglich Solution:

The Steglich protocol utilizes

Mechanistic Insight (The "Why")

To ensure reproducibility, one must understand the role of DMAP. Without DMAP, the reaction between a phenol and the DCC-activated carboxylic acid is sluggish. This delay allows the

DMAP acts as a kinetic trap: It intercepts the

Figure 1: Catalytic Cycle & Mechanism

Caption: The DMAP catalyst outcompetes the lethal 1,3-rearrangement, shuttling the acyl group to the phenol.

Experimental Protocol

Materials & Reagents Table

| Component | Role | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Scale: 10 mmol) |

| 4-Chlorobenzoic acid | Acid Donor | 156.57 | 1.0 | 1.57 g |

| 4-Hydroxybenzaldehyde | Phenol Acceptor | 122.12 | 1.0 | 1.22 g |

| DCC | Coupling Agent | 206.33 | 1.1 | 2.27 g |

| DMAP | Catalyst | 122.17 | 0.1 | 0.12 g |

| Dichloromethane (DCM) | Solvent | - | - | 40 mL (0.25 M) |

| DCM (Wash) | Wash Solvent | - | - | 20 mL |

Critical Safety Note: DCC is a potent sensitizer and allergen. Handle in a fume hood. DMAP is highly toxic by skin absorption. Wear double nitrile gloves.

Step-by-Step Procedure

Step 1: System Preparation

-

Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon to maintain an inert atmosphere (prevents atmospheric moisture from consuming DCC).

Step 2: Reactant Dissolution

-

Add 4-Chlorobenzoic acid (1.57 g) and 4-Hydroxybenzaldehyde (1.22 g) to the flask.

-

Add anhydrous DCM (30 mL). Stir until fully dissolved.

-

Add DMAP (0.12 g). The solution may change color slightly (yellowing is normal).

Step 3: Activation (The Critical Window)

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Why? Low temperature suppresses the formation of

-acylurea side products during the initial exothermic activation.

-

-

Dissolve DCC (2.27 g) in the remaining 10 mL of DCM.

-

Add the DCC solution dropwise over 10 minutes.

-

Observation: A white precipitate (DCU) will begin to form almost immediately.

Step 4: Reaction Propagation

-

Stir at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 12–24 hours.

-

Monitoring: Check via TLC (Silica; 20% Ethyl Acetate in Hexane). Look for the disappearance of the aldehyde spot (

) and appearance of the less polar ester (

-

Workup & Purification Workflow

The primary challenge in Steglich esterification is the complete removal of dicyclohexylurea (DCU). DCU is mostly insoluble in DCM but retains partial solubility that can contaminate the final product.

Figure 2: Purification Logic Flow

Caption: Optimized workflow to strip catalytic impurities and bulk urea byproducts.

Detailed Workup Protocol:

-

DCU Precipitation: Before filtration, place the reaction flask in a freezer (-20°C) for 1 hour. This maximizes DCU precipitation.

-

Filtration: Filter the cold mixture through a sintered glass funnel (porosity 3) or a Celite pad. Wash the filter cake with cold DCM (2 x 10 mL).

-

Extraction: Transfer filtrate to a separatory funnel.

-

Acid Wash: Wash with 0.5 M HCl (2 x 30 mL). Purpose: Protonates DMAP, moving it to the aqueous layer.

-

Base Wash: Wash with Saturated

(2 x 30 mL). Purpose: Deprotonates any unreacted benzoic acid, moving it to the aqueous layer. -

Neutral Wash: Wash with Brine (1 x 30 mL).

-

-

Drying: Dry organic layer over Anhydrous

, filter, and concentrate in vacuo. -

Recrystallization: The crude solid is likely white to off-white. Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture to yield white needles.

Characterization & Validation

Expected spectral data for self-validation of the product:

-

Appearance: White crystalline solid.

-

Melting Point: ~115-118°C (Dependent on purity).

-

IR (ATR):

- (Ester): ~1730–1745 cm⁻¹ (Sharp, Strong).

- (Aldehyde): ~1690–1700 cm⁻¹.

- (Aldehyde): ~2750 & 2850 cm⁻¹ (Fermi doublet).

-

1H NMR (400 MHz, CDCl3):

- 10.0 ppm (s, 1H, Aldehyde -CHO).

- 8.1–8.2 ppm (d, 2H, Benzoate Ar-H ortho to C=O).

- 7.9–8.0 ppm (d, 2H, Phenol Ar-H ortho to CHO).

- 7.4–7.5 ppm (d, 2H, Benzoate Ar-H meta to C=O).

- 7.3–7.4 ppm (d, 2H, Phenol Ar-H meta to CHO).

References

-

Neises, B., & Steglich, W. (1978).[1][2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

-

Hassner, A., & Alexanya, V. (1978). Synthesis of Alkyl Halides. Direct Reaction of Acids with Carbodiimides.[3] Tetrahedron Letters, 19(46), 4475-4478. (Foundational work on DMAP catalysis).

-

Held, I., et al. (2004). Nucleophilic Catalysis in Acylation Reactions. Chemistry – A European Journal, 10(22). (Mechanistic review of DMAP).

-

BenchChem. (2025).[4][5] Purification Strategies for DCC Urea Byproduct. Application Note.

Sources

- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. Steglich Esterification [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: High-Fidelity Synthesis of Mesogenic Schiff Bases from 4-Formylphenyl 4-Chlorobenzoate

Executive Summary & Strategic Context

This application note details the optimized synthesis of Schiff bases (imines) derived from 4-formylphenyl 4-chlorobenzoate . This specific scaffold is a critical "molecular building block" in two high-value sectors:

-

Liquid Crystal Engineering: The rigid rod-like structure (calamitic mesogen) provided by the chlorobenzoate ester core is essential for inducing nematic and smectic mesophases.

-

Medicinal Chemistry: The azomethine (-CH=N-) linkage, combined with the lipophilic chlorobenzoate moiety, exhibits potent biological activities, including antimicrobial and anti-inflammatory (COX-2 inhibition) properties.

Scientific Rationale: The synthesis presents a chemoselectivity challenge: forming the imine bond without hydrolyzing the sensitive ester linkage. This protocol utilizes a weak acid-catalyzed dehydration strategy to ensure ester integrity while driving the equilibrium toward the Schiff base.

Chemical Pathway & Mechanism[1][2][3][4]

The synthesis proceeds in two stages: (1) Formation of the ester precursor, followed by (2) Condensation with a primary amine.

Reaction Workflow (Graphviz)